molecular formula C16H14ClNO3 B12481117 4-Chloro-3-[(3-phenylpropanoyl)amino]benzoic acid

4-Chloro-3-[(3-phenylpropanoyl)amino]benzoic acid

Cat. No.: B12481117
M. Wt: 303.74 g/mol
InChI Key: QBJALIJBCDYYRB-UHFFFAOYSA-N
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Description

4-Chloro-3-[(3-phenylpropanoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group at the fourth position and a phenylpropanoyl amide group at the third position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(3-phenylpropanoyl)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 3-phenylpropanoic acid.

    Formation of Amide Bond: The carboxyl group of 4-chlorobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-phenylpropanoic acid to form the amide bond.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield.

    Optimization: Optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

    Quality Control: Rigorous quality control measures including spectroscopy and chromatography to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(3-phenylpropanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenylpropanoyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-hydroxy-3-[(3-phenylpropanoyl)amino]benzoic acid.

    Oxidation: Products include 4-chloro-3-[(3-carboxyphenyl)amino]benzoic acid.

    Reduction: Products include 4-chloro-3-[(3-phenylpropanol)amino]benzoic acid.

    Hydrolysis: Products include 4-chlorobenzoic acid and 3-phenylpropanoic acid.

Scientific Research Applications

4-Chloro-3-[(3-phenylpropanoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(3-phenylpropanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

4-Chloro-3-[(3-phenylpropanoyl)amino]benzoic acid can be compared with other similar compounds:

    4-Chlorobenzoic Acid: Lacks the phenylpropanoyl amide group, resulting in different chemical and biological properties.

    3-Phenylpropanoic Acid: Lacks the chloro-substituted benzoic acid moiety, leading to different reactivity and applications.

    4-Chloro-3-[(3-nitrophenyl)amino]benzoic Acid:

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

4-chloro-3-(3-phenylpropanoylamino)benzoic acid

InChI

InChI=1S/C16H14ClNO3/c17-13-8-7-12(16(20)21)10-14(13)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19)(H,20,21)

InChI Key

QBJALIJBCDYYRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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